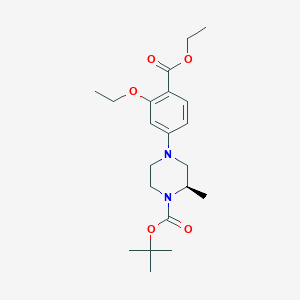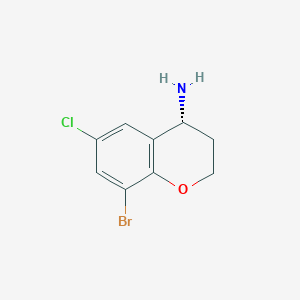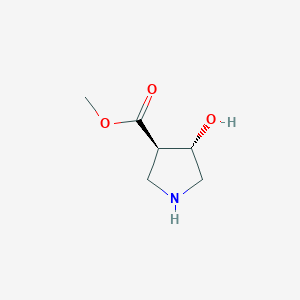
methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of chiral precursors and catalysts to ensure the desired stereochemistry. The process may include steps such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Applications De Recherche Scientifique
Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and dyslipidemia.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at positions 2 and 5.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives. Its ability to interact with enantioselective proteins and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
HBMQZGBGMKXGBN-RFZPGFLSSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CNC[C@H]1O |
SMILES canonique |
COC(=O)C1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
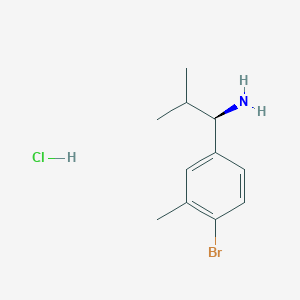

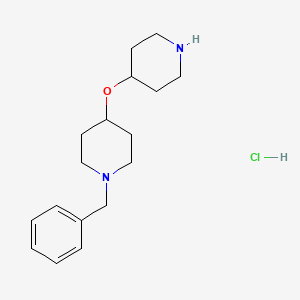



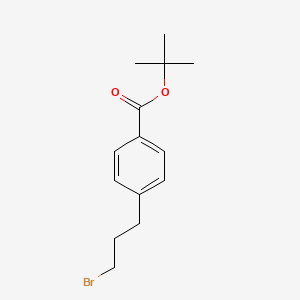
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)



